1-Ethynyl-2-fluoro-3-methylbenzene
Overview
Description
1-Ethynyl-2-fluoro-3-methylbenzene is a chemical compound with the molecular formula C9H7F . It has a molecular weight of 134.15 .
Molecular Structure Analysis
The molecular structure of 1-Ethynyl-2-fluoro-3-methylbenzene consists of a benzene ring with ethynyl, fluoro, and methyl substituents . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.Chemical Reactions Analysis
While specific chemical reactions involving 1-Ethynyl-2-fluoro-3-methylbenzene are not detailed in the available literature, it’s worth noting that benzene derivatives can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The boiling point of 1-Ethynyl-2-fluoro-3-methylbenzene is predicted to be 178.0±33.0 °C, and its density is predicted to be 1.04±0.1 g/cm3 .Scientific Research Applications
Electrochemical Fluorination in Organic Chemistry :
- The electrochemical fluorination process of aromatic compounds, including derivatives of fluoromethylbenzene, was studied, providing insights into the fluorination of benzene-ring compounds (Momota, Mukai, Kato, & Morita, 1998).
Fluorination of 1,3-Dicarbonyl Compounds :
- A study demonstrated a practical and convenient method for the fluorination of 1,3-dicarbonyl compounds, which could include fluoromethylbenzene derivatives (Kitamura, Kuriki, Morshed, & Hori, 2011).
Femtosecond Photoelectron Diffraction in Material Science :
- Research using 1-ethynyl-4-fluorobenzene demonstrated a method for recording snapshot diffraction images of polyatomic gas-phase molecules, offering potential applications in understanding molecular structure during photochemical reactions (Boll et al., 2013).
Oligonucleotides Containing Fluorobenzene Analogues in Molecular Biology :
- The synthesis of oligonucleotides containing a nucleotide analog with an ethynylfluorobenzene as a nucleobase surrogate was explored, which has potential implications in genetic research and molecular biology (Griesang & Richert, 2002).
Photophysics of Diethynylbenzenes in Photochemistry :
- A study on the photophysics of 1,4-diethynyl-2-fluorobenzene in solution and in crystals explored the effects of chromophore aggregation and planarization on molecular properties, relevant to photochemical applications (Levitus et al., 2001).
Application as Homogeneous Catalysts in Organic Synthesis :
- Terminal alkynes, including 1-ethynyl-2-fluorobenzene, were investigated as catalysts for acetalization and esterification reactions, demonstrating their potential utility in organic synthesis (Sekerová, Vyskočilová, Červený, & Sedláček, 2019).
Role in π-π Stacking Interactions in Chemistry :
- The ethynyl substituent's role in enhancing the stacking affinity of benzene was investigated theoretically, which has implications for understanding molecular interactions involving 1-ethynyl-2-fluoro-3-methylbenzene (Lucas, Quiñonero, Frontera, & Deyà, 2011).
Mechanism of Action
Target of Action
It’s known that benzene derivatives can undergo electrophilic aromatic substitution . This suggests that the compound might interact with molecules that can act as electrophiles.
Mode of Action
1-Ethynyl-2-fluoro-3-methylbenzene, like other benzene derivatives, can undergo electrophilic aromatic substitution . In this process, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
The electrophilic aromatic substitution it undergoes is a common reaction in organic chemistry and can lead to various downstream effects depending on the nature of the electrophile .
Result of Action
The compound’s ability to undergo electrophilic aromatic substitution suggests that it could potentially modify molecular structures, leading to changes at the cellular level .
properties
IUPAC Name |
1-ethynyl-2-fluoro-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F/c1-3-8-6-4-5-7(2)9(8)10/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMHTJBHYOGVBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C#C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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